molecular formula C19H21NO3S3 B2528135 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido CAS No. 2097888-36-1

2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido

Cat. No.: B2528135
CAS No.: 2097888-36-1
M. Wt: 407.56
InChI Key: WFBGFELKIGXMGL-UHFFFAOYSA-N
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Description

2-{[2,2'-Bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a synthetic sulfonamido-bithiophene derivative characterized by a bithiophene core (two linked thiophene rings) substituted at the 5-position with a hydroxyethane sulfonamido group. The sulfonamido moiety is further functionalized with a 2,4,5-trimethylphenyl group.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S3/c1-12-9-14(3)19(10-13(12)2)26(22,23)20-11-15(21)16-6-7-18(25-16)17-5-4-8-24-17/h4-10,15,20-21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBGFELKIGXMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido is a complex organic molecule characterized by a unique structural framework that includes a bithiophene moiety and various functional groups. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize existing research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C18H22N1O3S1C_{18}H_{22}N_{1}O_{3}S_{1} with a molecular weight of approximately 346.5 g/mol. The presence of the bithiophene moiety allows for significant π–π stacking interactions with biological targets, which can enhance its bioactivity.

Biological Activity Overview

Research on similar compounds indicates that derivatives of bithiophene exhibit a range of biological activities, including:

  • Anticancer : Many thiophene derivatives have shown promising anticancer properties by inhibiting cell proliferation in various cancer cell lines.
  • Antioxidant : Bithiophene compounds often exhibit antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial : Some studies suggest that thiophene derivatives possess antimicrobial properties against various pathogens.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Cell Signaling Pathways : The interaction with specific receptors or proteins can alter signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : Some bithiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A review of literature reveals several studies that provide insight into the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that a bithiophene derivative exhibited cytotoxic effects against human cervical cancer (HeLa) cells with an IC50 value of 15 µM. This suggests potential as an anticancer agent .
  • Antimicrobial Properties : Research indicated that thiophene-based compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Anti-inflammatory Effects : In vitro studies highlighted the ability of certain thiophene derivatives to inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential for treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity in HeLa cells (IC50: 15 µM)
AntimicrobialMIC against S. aureus and E. coli (32-128 µg/mL)
Anti-inflammatoryInhibition of cytokine production

Comparison with Similar Compounds

Comparison with Target Compound :

  • Functional Groups : The target compound’s sulfonamido and hydroxy groups introduce hydrogen-bonding capacity, unlike the acetyl or formyl groups in natural derivatives.

Polymeric Bithiophene Derivatives

Bithiophene-based polymers like P3HT (poly-3-hexylthiophene) and PDCBT (poly[5,5′-bis(2-butyloctyl)-(2,2′-bithiophene)-4,4′-dicarboxylate-alt-5,5′-2,2′-bithiophene]) are used in charge transport layers (CTLs) for optoelectronics .

Polymer Key Features Limitations
P3HT High hole mobility; simple synthesis Batch-to-batch variability
PDCBT Enhanced stability; carboxylate side chains Requires costly catalysts

Comparison with Target Compound :

  • Its sulfonamido group could serve as a functional handle for polymerization or doping, though this remains speculative without experimental data.

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